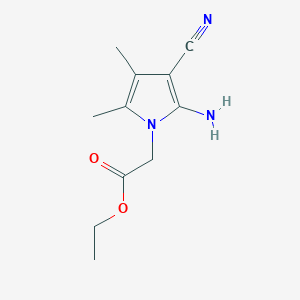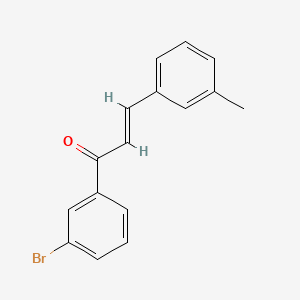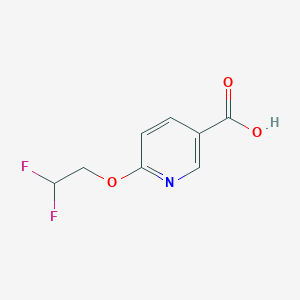
2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid
Overview
Description
“2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1072855-45-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 2-isopropoxy-5-pyrimidinecarboxylic acid . It is typically found in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O3/c1-5(2)13-8-9-3-6(4-10-8)7(11)12/h3-5H,1-2H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . and is typically stored at room temperature .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are pivotal in medicinal chemistry due to their wide-ranging biological activities. They serve as the cornerstone for numerous drugs targeting cancer, viral infections, and other diseases. For instance, fluorinated pyrimidines like 5-Fluorouracil demonstrate significant anticancer activity, highlighting the therapeutic potential of pyrimidine modifications (Gmeiner, 2020). Additionally, the development of hybrid catalysts for synthesizing pyrimidine scaffolds further emphasizes their importance in creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Pyrimidine and Nucleotide Metabolism in Cancer
The metabolism of pyrimidines is intricately linked with cancer progression and treatment. Research indicates that beyond their role in proliferation, pyrimidine metabolism (PyM) also impacts differentiation in various cancers, suggesting a multifaceted role in oncogenesis and potential therapeutic targets (Siddiqui & Ceppi, 2020). This complex interplay between pyrimidine metabolism and cancer biology underscores the potential research applications of pyrimidine derivatives in understanding and treating cancer.
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are emerging as potent optical sensors, owing to their ability to form coordination and hydrogen bonds, which are essential for sensing applications. Their role in creating sensitive and selective probes for various ions and molecules is being actively explored, with significant advancements made in the development of pyrimidine-based fluorescent sensors (Jindal & Kaur, 2021).
Optoelectronic Applications
The integration of pyrimidine rings into π-extended conjugated systems for the fabrication of optoelectronic materials is a field of growing interest. Pyrimidine and quinazoline derivatives have been identified as valuable components in the creation of luminescent small molecules and chelates, which find applications in photo- and electroluminescence. This area of research showcases the versatility of pyrimidine derivatives beyond their traditional medicinal use, extending into material science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The safety data sheet for “2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid” suggests that it should be handled with care . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-propan-2-yloxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-8-9-3-6(4-10-8)7(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBMMXABHHKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


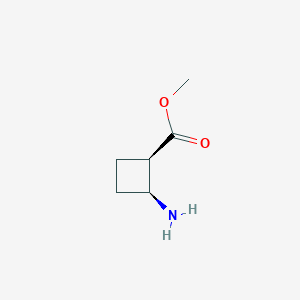
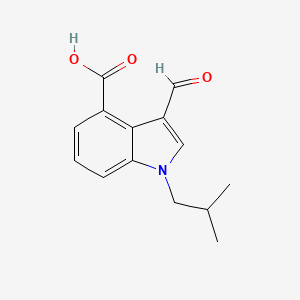

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
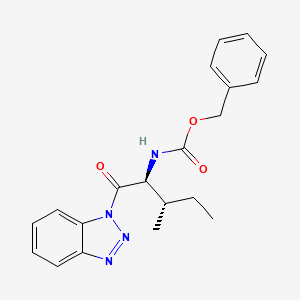

![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)
amine](/img/structure/B3079661.png)
